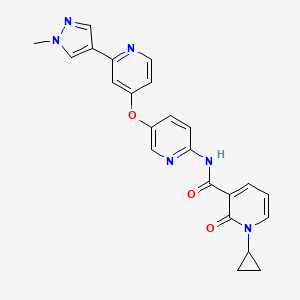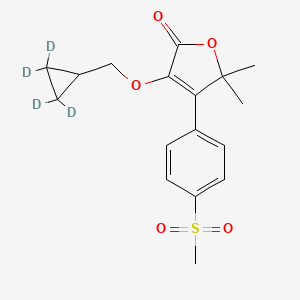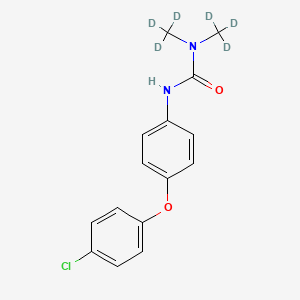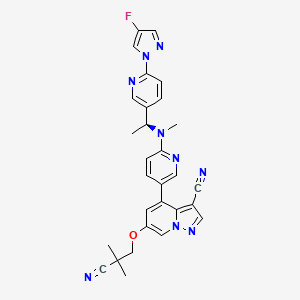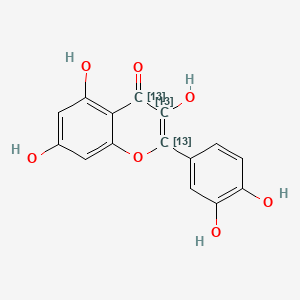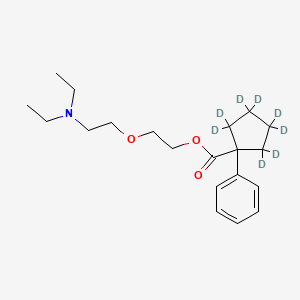
Pentoxyverine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Pentoxyverine-d8 involves the deuteration of Pentoxyverine. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the complete exchange of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure homogenization and spray drying techniques to achieve high drug loading and uniform particle size distribution . The final product is then purified and characterized to ensure its quality and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Pentoxyverine-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary but generally require controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Pentoxyverine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies to understand the metabolic pathways and interactions of Pentoxyverine.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Pentoxyverine-d8 exerts its effects by acting on sigma-1 receptors, as well as kappa and mu-opioid receptors . It functions as an agonist at sigma receptors, which are involved in modulating the cough reflex in the central nervous system . The exact molecular targets and pathways are still under investigation, but it is believed to suppress the cough reflex through these receptor interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Pentoxyverine-d8 include:
Carbetapentane: Another non-opioid antitussive with similar properties.
Dextromethorphan: A widely used cough suppressant with a different mechanism of action.
Codeine: An opioid antitussive with a higher potential for abuse and side effects.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in research settings . Its non-opioid nature also makes it a safer alternative to opioid-based antitussives like codeine .
Propriétés
Formule moléculaire |
C20H31NO3 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2,2,3,3,4,4,5,5-octadeuterio-1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3/i8D2,9D2,12D2,13D2 |
Clé InChI |
CFJMRBQWBDQYMK-NQUIVBQFSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])(C2=CC=CC=C2)C(=O)OCCOCCN(CC)CC)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


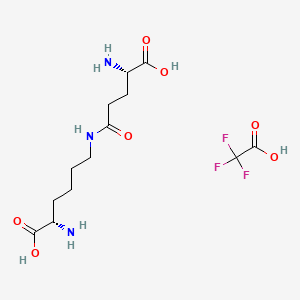

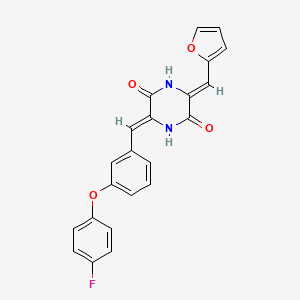
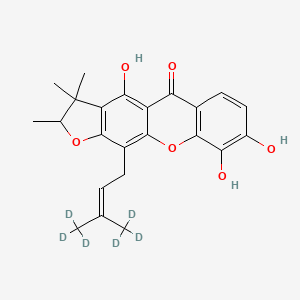
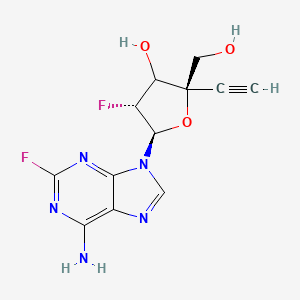
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
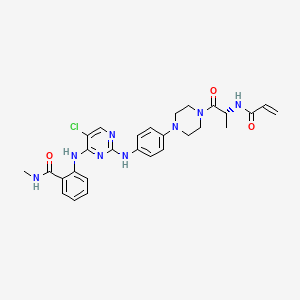
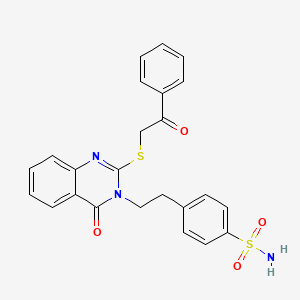
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
